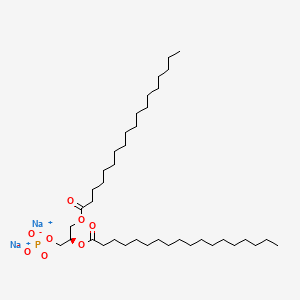

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt is a phospholipid compound with significant roles in biophysical, metabolic, and signaling processes. It is a major component of cell membranes and is known for its structural and functional importance in various biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt can be synthesized through esterification reactions involving stearic acid and glycerol-3-phosphate. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistent reaction conditions. The product is then purified through techniques such as crystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Lipid-Based Nanocarriers

DSPA is extensively used in the formulation of lipid-based nanocarriers due to its biocompatibility and ability to encapsulate hydrophilic and hydrophobic drugs. These carriers enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment.

- Liposomes : DSPA can be incorporated into liposomal formulations to improve drug stability and release profiles. Studies have shown that DSPA-containing liposomes can effectively deliver chemotherapeutic agents to tumor sites, reducing systemic toxicity while enhancing therapeutic efficacy .

- Nanoparticles : DSPA is also employed in the preparation of nanoparticles that can encapsulate various drugs. These nanoparticles can be designed to respond to specific stimuli (e.g., pH or temperature), allowing for controlled drug release .

Ultrasound Contrast Agents

DSPA has been investigated as a component of ultrasound contrast agents, which are used to enhance imaging quality during ultrasound examinations. The phospholipid's properties allow for stable microbubble formation, leading to improved visualization of blood flow and tissue perfusion during diagnostic procedures. This application is particularly relevant in assessing the effectiveness of cancer therapies by monitoring changes in tumor vascularization .

Gene Delivery

The ability of DSPA to form stable lipid bilayers makes it a candidate for gene delivery systems. It can facilitate the encapsulation of nucleic acids (such as DNA and RNA) within lipid nanoparticles, enhancing cellular uptake and transfection efficiency.

- Case Study : In a recent study, DSPA-based lipoplexes demonstrated superior transfection rates in various cancer cell lines compared to conventional lipids. This was attributed to the enhanced cellular membrane fusion properties of DSPA .

Vaccine Development

DSPA is being explored in vaccine formulations, particularly for mRNA vaccines. Its role as a lipid component helps stabilize mRNA during storage and enhances its delivery into cells.

- Example : Research has shown that DSPA-containing lipid nanoparticles can effectively deliver mRNA encoding for tumor antigens, eliciting robust immune responses in preclinical models .

Biocompatibility and Safety

One of the critical advantages of using DSPA in pharmaceutical applications is its high biocompatibility and low toxicity profile. Clinical studies have indicated that formulations containing DSPA are well-tolerated in vivo, making it suitable for various therapeutic applications .

Empirical Data Table

Wirkmechanismus

The compound exerts its effects primarily through its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and contributing to cellular processes such as signal transduction and membrane fusion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium salt

- 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid disodium salt

- 1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid disodium salt

Uniqueness

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt is unique due to its long stearic acid chains, which confer distinct biophysical properties such as higher melting points and greater stability in membrane structures compared to its counterparts with shorter or unsaturated fatty acid chains .

Biologische Aktivität

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt (DSPA) is a phospholipid that plays a crucial role in various biological processes, particularly in cell membrane dynamics and drug delivery systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- CAS Number: 105405-51-4

- Molecular Formula: C38H73Na2O8P

- Molecular Weight: 730.98 g/mol

DSPA is characterized by its long-chain fatty acids (stearic acid), which contribute to its unique biophysical properties such as higher melting points and stability in membrane structures compared to other phospholipids with shorter or unsaturated fatty acids .

DSPA integrates into lipid bilayers, influencing membrane fluidity and the functionality of membrane proteins. Its primary mechanisms include:

- Membrane Fusion: DSPA can facilitate the fusion of lipid membranes, which is essential for processes such as exocytosis and endocytosis.

- Signal Transduction Modulation: By interacting with membrane proteins, DSPA can modulate signaling pathways involved in cellular responses to external stimuli .

Biological Activities

-

Cell Membrane Composition:

- As a major component of cell membranes, DSPA contributes to the structural integrity and functionality of cellular membranes, affecting permeability and fluidity.

- Drug Delivery Systems:

- Vesicle Formation:

Liposomal Formulations

Liposomal formulations containing DSPA have shown promise in various therapeutic areas:

Case Studies

- Targeted Drug Delivery:

-

Gene Therapy Applications:

- Research involving DSPA-based liposomes for gene delivery showed higher transfection efficiency in target cells compared to non-modified systems, indicating its potential for improving gene therapy outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Properties | Applications |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium salt | Shorter fatty acid chains; lower melting point | Less stable in membrane formulations |

| 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid disodium salt | Unsaturated fatty acids; increased fluidity | Preferred for dynamic membrane studies |

| 1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid disodium salt | Intermediate properties; versatile applications | Used in various liposomal formulations |

Eigenschaften

IUPAC Name |

disodium;[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/t37-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMKJIKGYGROQR-CHKASDEDSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.